4-tert-Butyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate
Description
This compound is a polysubstituted pyrrole derivative featuring a 1H-pyrrole core with ester functionalities at positions 2 and 4, a tert-butyl group at position 4, methyl groups at positions 2 and 5, and a 2-methoxy-2-oxoethyl substituent at position 2. Its structural complexity makes it a candidate for applications in medicinal chemistry, materials science, and asymmetric synthesis. The tert-butyl ester enhances steric bulk and hydrolytic stability compared to smaller alkyl or aryl esters, while the methoxy-oxoethyl group may influence electronic properties and hydrogen-bonding interactions .
Properties
CAS No. |
60024-79-5 |
|---|---|
Molecular Formula |
C15H21NO6 |
Molecular Weight |
311.33 g/mol |
IUPAC Name |
4-O-tert-butyl 2-O-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C15H21NO6/c1-8-11(13(18)22-15(2,3)4)9(7-10(17)20-5)12(16-8)14(19)21-6/h16H,7H2,1-6H3 |
InChI Key |
HYVNSKSNJUIWLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)OC)CC(=O)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with tert-butyl and methoxy substituents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The functional groups on the pyrrole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
4-tert-Butyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Pyrrole Dicarboxylate Derivatives
Key Observations:
- Steric and Electronic Effects: The tert-butyl group in the target compound likely increases lipophilicity and steric hindrance compared to benzyl (2a, 2b) or methyl/ethyl esters (4a, ). This may enhance metabolic stability in biological systems but reduce solubility in polar solvents.
- Synthetic Yields: Analogues like 2a and 2b show moderate yields (~40–43%) due to challenges in multi-step esterification and hydrogenation . The target compound’s synthesis would require optimization for tert-butyl ester introduction, which is more resistant to hydrolysis than benzyl or ethyl groups.
- Thermal Stability: Methyl and ethyl esters (e.g., 2b, 4a) exhibit melting points between 148–249°C, influenced by crystallinity and hydrogen bonding. The tert-butyl variant may have lower melting points due to reduced crystal packing efficiency .
Reactivity and Functionalization
- Ester Hydrolysis: Methyl and ethyl esters (e.g., 2b, 4a) undergo hydrolysis under acidic or basic conditions, whereas tert-butyl esters require stronger acids (e.g., trifluoroacetic acid) for cleavage. This stability makes the target compound suitable for reactions requiring orthogonal protection .
- Enzymatic Compatibility: highlights enzymatic processing of methoxy-oxoethyl groups using Novozyme’s Promea®. The target compound’s methoxy-oxoethyl substituent may enable similar biocatalytic applications for chiral synthesis .
Biological Activity
4-tert-Butyl 2-methyl 3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.32 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.45 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including our compound of interest. A study focusing on pyrrole-based compounds demonstrated their effectiveness against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (Mtb). Specifically, compounds similar to 4-tert-butyl derivatives showed minimum inhibitory concentrations (MIC) as low as against Mtb .
Antitumor Activity
The antitumor potential of pyrrole derivatives has been explored extensively. For instance, a related study reported that certain pyrrole-based compounds exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating potent activity . The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanisms for the biological activity of pyrrole derivatives include:
- Inhibition of Mycolic Acid Biosynthesis : Compounds targeting the mmpL3 gene in M. tuberculosis disrupt mycolic acid synthesis, crucial for bacterial cell wall integrity .
- Apoptosis Induction : Antitumor activity is often linked to the activation of apoptotic pathways in cancer cells, which can be mediated through various signaling cascades.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several pyrrole derivatives against drug-resistant Mtb. Among these, a compound structurally similar to 4-tert-butyl exhibited remarkable potency with an MIC value lower than and demonstrated low cytotoxicity (IC50 > 64 µg/mL) .
Study 2: Antitumor Activity
Another investigation assessed the antitumor effects of a series of pyrrole derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrrole structure significantly enhanced cytotoxicity, with some compounds achieving IC50 values below .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
